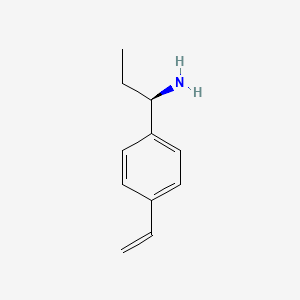

(R)-1-(4-Vinylphenyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1R)-1-(4-ethenylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h3,5-8,11H,1,4,12H2,2H3/t11-/m1/s1 |

InChI Key |

RAEHEYZGRFGHNN-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)C=C)N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C=C)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 1 4 Vinylphenyl Propan 1 Amine and Its Enantiomeric Analogues

Asymmetric Catalytic Strategies

Asymmetric catalysis provides a powerful toolkit for the synthesis of chiral amines, offering high efficiency and enantioselectivity. Various strategies have been developed that are applicable to the synthesis of (R)-1-(4-Vinylphenyl)propan-1-amine.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Precursors

Transition metal-catalyzed asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral amines from prochiral imines or enamines. While the direct hydrogenation of imines can be challenging due to substrate instability and potential catalyst inhibition by the product amine, significant progress has been made. scholaris.ca For the synthesis of this compound, a logical precursor would be the corresponding imine derived from 4-vinylpropiophenone.

The asymmetric hydrogenation of aromatic ketones, which are precursors to the imines, has been extensively studied. For instance, ruthenium nanoparticles modified with a chiral ligand, (1S, 2S)-1,2-diphenyl-1,2-ethylene-diamine ((1S, 2S)-DPEN), have been shown to effectively catalyze the asymmetric hydrogenation of acetophenone (B1666503) and its derivatives. pku.edu.cn In a mixed solvent system of ionic liquid and isopropanol (B130326), this catalytic system achieved 100% conversion and 79.1% enantiomeric excess (ee) for acetophenone. pku.edu.cn The application of such catalysts to 4-vinylpropiophenone would be a direct route to the corresponding chiral alcohol, which can then be converted to the amine.

Furthermore, iridium catalysts have demonstrated high enantioselectivity in the hydrogenation of cyclic enamides and N-Boc-imidazoles, indicating the broad potential of these metal complexes. scholaris.ca The development of chiral cationic Ru-MsDPEN catalysts has also shown remarkable success in the asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines, with counteranions playing a critical role in achieving high enantioselectivity (up to 99% ee). rsc.org These findings suggest that with appropriate ligand and condition screening, direct asymmetric hydrogenation of an imine precursor to this compound is a feasible strategy.

| Catalyst System | Substrate Type | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ru-nanoparticles/(1S, 2S)-DPEN | Acetophenone | 100 | 79.1 |

| Cationic Ru(η⁶-cymene)(MsDPEN)(Ar₂PO₂) | 3-Aryl-2H-1,4-benzoxazines | High | up to 99 |

Asymmetric Reductive Amination of 4-Vinylphenyl Propan-1-one Derivatives

Asymmetric reductive amination of ketones is one of the most direct methods to synthesize chiral amines. This one-pot reaction involves the condensation of a ketone with an amine source, followed by the in-situ asymmetric reduction of the resulting imine. For the synthesis of this compound, this would involve the reaction of 4-vinylpropiophenone with an ammonia (B1221849) equivalent.

Despite its conceptual simplicity, the asymmetric reductive amination of unfunctionalized ketones with primary amines presents challenges. figshare.com The development of efficient catalysts that can achieve high enantioselectivity for a broad range of substrates is an active area of research. The success of this method often relies on the careful selection of the metal catalyst, chiral ligand, and reaction conditions to control the stereochemical outcome of the reduction step.

A notable example is the use of a modified Noyori Ru(cymene)(arylamidoamido) catalyst for the asymmetric transfer hydrogenation of a cyclic imine, which represents a net asymmetric reductive amination. scholaris.ca This process achieved a 94% ee for the synthesis of a key diazepane intermediate. scholaris.ca The application of similar catalytic systems to the prochiral imine derived from 4-vinylpropiophenone could provide a direct and efficient route to the target amine.

Chemo- and Enantioselective Hydroamination Reactions of Vinyl Substrates

The direct addition of an N-H bond across a carbon-carbon double bond, known as hydroamination, is a highly desirable transformation for the synthesis of amines. The development of catalytic systems for the enantioselective hydroamination of unactivated alkenes has been a significant breakthrough.

A highly enantio- and regioselective copper-catalyzed hydroamination of styrenes has been developed using diethoxy(methyl)silane (DEMS) and esters of hydroxylamines. mit.edu This method is particularly relevant for the synthesis of this compound, as it is effective for a variety of substituted styrenes. The reaction tolerates both trans- and cis-β-substituted styrenes, as well as hindered β,β-disubstituted styrenes, affording the corresponding α-branched amines in high yield and enantiomeric excess. mit.edu The use of a Cu-DTBM-SEGPHOS catalyst system with an O-benzoylhydroxylamine as the electrophilic nitrogen source has also proven effective for the hydroamination of vinylsilanes, further demonstrating the versatility of this approach. nih.gov

More recently, an iridium-catalyzed enantioselective, intermolecular hydroamination of unactivated terminal alkenes has been reported to proceed with high yields, enantioselectivities, and turnover numbers. escholarship.org This system addresses key challenges such as the reversibility of the addition and competing isomerization of the alkene. escholarship.org Given that 1-ethenyl-4-propylbenzene is a vinyl substrate, these advanced hydroamination protocols offer a promising and direct route to this compound.

| Catalyst System | Alkene Substrate | Amine Source | Key Features |

| CuH/(R)-DTBM-Segphos | Substituted Styrenes | O-Benzoylhydroxylamines | High yield and ee for α–branched amines |

| {[(R)-TMS-SYNPHOS]Ir(COD)}NTf₂ | Unactivated Terminal Alkenes | 2-Amino-6-methylpyridine | High yield, enantioselectivity, and turnover numbers |

Stereoselective Arylation and Amine Coupling Approaches

The construction of the chiral amine can also be envisioned through carbon-carbon and carbon-nitrogen bond-forming reactions. While not a direct single-step synthesis of the final product, these methods can be crucial for creating key intermediates.

For instance, a cascade intramolecular Prins/Friedel–Crafts cyclization has been used to synthesize 4-aryltetralin-2-ols. beilstein-journals.org This strategy involves the formation of a benzylic carbenium ion from a vinylphenyl-containing precursor, which is then trapped by an aromatic nucleophile. While this specific reaction leads to a different scaffold, the principle of generating a stereocenter through an arylation event could be adapted.

Another approach involves the stereoselective synthesis of alkenyl nitriles through the aminative ring-opening of cyclopropenes with an iron-aminyl radical. nih.gov This method allows for the creation of tetrasubstituted olefins with high stereoselectivity. Although this does not directly produce the target amine, it highlights the potential of radical-mediated processes in constructing complex stereocenters that could be further elaborated to the desired product.

Biocatalytic Routes for Enantiopure Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer exquisite selectivity under mild reaction conditions.

Transaminase-Mediated Asymmetric Amination

Transaminases (TAs), particularly ω-transaminases, have become a cornerstone for the industrial synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a prochiral ketone, yielding a chiral amine with high enantiopurity. diva-portal.orgnih.gov For the synthesis of this compound, the corresponding ketone, 4-vinylpropiophenone, would be the ideal substrate.

The application of transaminases to 4'-substituted acetophenones has been demonstrated, with a rationally designed variant of a Chromobacterium violaceum amine transaminase showing increased activity towards these substrates. diva-portal.org This makes it a promising catalyst for the asymmetric synthesis of structurally similar amines like the target compound. diva-portal.org

A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium. diva-portal.org To drive the reaction towards the product, an excess of the amine donor is often used, or the co-product (e.g., acetone (B3395972) from isopropylamine) is removed. One effective strategy involves a cascade reaction where the ketone intermediate is converted into the desired amine by an ω-TA. nih.gov

A Design of Experiments (DoE) approach has been successfully used to optimize the biocatalytic synthesis of (R)-3-aminotetrahydropyran at a kilogram scale using a transaminase. figshare.com Factors such as enzyme loading, cofactor concentration, amine donor concentration, temperature, and pH were systematically varied to maximize conversion and enantiomeric excess. figshare.com A similar optimization for the synthesis of this compound would be a crucial step for developing a large-scale, efficient biocatalytic process.

| Enzyme Type | Substrate | Amine Donor | Key Advantages |

| ω-Transaminase | Prochiral Ketones (e.g., 4-vinylpropiophenone) | Isopropylamine, Alanine | High enantioselectivity, mild reaction conditions, environmentally friendly |

| Rationally Designed TA from Chromobacterium violaceum | 4'-Substituted Acetophenones | (S)-1-Phenylethylamine | Increased specific activity for substituted ketones |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis. nih.gov For synthesizing chiral primary amines, a common approach involves the condensation of a prochiral ketone with a chiral auxiliary, followed by a diastereoselective transformation and subsequent removal of the auxiliary. Prominent examples of auxiliaries include pseudoephedrine and pseudoephenamine. nih.gov

Diastereoselective Synthesis through Auxiliary Control

A highly effective method for the synthesis of chiral primary amines is the use of N-tert-butanesulfinamide, often referred to as Ellman's auxiliary. This method provides excellent stereochemical control. acs.org The synthesis begins with the condensation of the prochiral ketone, 1-(4-vinylphenyl)propan-1-one, with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine.

This imine intermediate is then subjected to a diastereoselective reduction. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the hydride attack from the less hindered face. The choice of reducing agent can influence the diastereoselectivity. Subsequent acidic hydrolysis cleaves the N-S bond, removing the auxiliary and yielding the desired enantiomerically enriched primary amine, this compound.

| Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| N-(1-Phenylpropylidene)-2-methylpropane-2-sulfinamide | NaBH4 | 92:8 | 95 |

| N-(1-Phenylpropylidene)-2-methylpropane-2-sulfinamide | LiBH4 | 94:6 | 93 |

| N-(1-Phenylpropylidene)-2-methylpropane-2-sulfinamide | L-Selectride® | 98:2 | 90 |

Classical Chiral Resolution Techniques

When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), classical resolution can be employed to separate them. wikipedia.org This technique is applicable to the separation of racemic 1-(4-vinylphenyl)propan-1-amine. The most common method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgchemeurope.com This acid-base reaction forms a pair of diastereomeric salts.

Diastereomers have different physical properties, such as solubility. rsc.org This difference allows for their separation by fractional crystallization. pbworks.com One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the crystallized salt is treated with a base to neutralize the chiral acid, liberating the pure enantiomer of the amine. The other enantiomer can be recovered from the remaining solution (mother liquor). Although effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled. wikipedia.orgrsc.org

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Malic Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

Strategic Incorporation and Transformation of the Vinyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to synthesize the vinylphenyl scaffold. organic-chemistry.orgvu.nl The Suzuki-Miyaura coupling and the Mizoroki-Heck reaction are two of the most prominent methods. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. To form a vinylphenyl precursor, 4-vinylphenylboronic acid can be coupled with a suitable aryl halide or triflate. mdpi.comexpresspolymlett.com Alternatively, an arylboronic acid can be coupled with a halo-styrene, such as 4-bromostyrene. The reaction is catalyzed by a palladium(0) complex and requires a base. organic-chemistry.orgnih.gov

Mizoroki-Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene. bit.edu.cn For instance, the synthesis of a 4-vinylphenyl derivative could be achieved by reacting a halo-benzene (e.g., 4-iodobenzaldehyde, which can later be converted to the propyl side chain) with ethylene (B1197577) gas under palladium catalysis. researchgate.netnih.gov The reaction typically proceeds with high regioselectivity and is tolerant of a wide range of functional groups. bit.edu.cn

These methods allow for the efficient construction of the core vinylphenyl structure, which can then be further functionalized to the prochiral ketone needed for the asymmetric steps.

| Reaction Name | Coupling Partners | Typical Catalyst | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide/Triflate | Pd(PPh3)4, Pd(OAc)2/Ligand | Mild conditions, low toxicity of boron reagents |

| Mizoroki-Heck Reaction | Alkene + Organohalide/Triflate | Pd(OAc)2, PdCl2 | High functional group tolerance |

Advanced Characterization and Analytical Methodologies for Stereochemical and Structural Elucidation

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers. mdpi.com The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed for the enantioseparation of chiral amines and their derivatives. mdpi.comresearchgate.net

The choice of mobile phase composition is critical for achieving optimal separation. In many cases, a polar organic mode is used, with mobile phases consisting of mixtures of alcohols like methanol, ethanol, or isopropanol (B130326) with hexane. researchgate.netnih.gov The specific ratio of the solvents can be adjusted to fine-tune the retention and resolution of the enantiomers. sigmaaldrich.com The detection is typically carried out using a UV detector, as the aromatic ring in (R)-1-(4-Vinylphenyl)propan-1-amine allows for strong UV absorbance.

For the analysis of this compound, a typical chiral HPLC method would involve a column such as a Chiralpak® or Lux® series, which are known for their broad applicability in separating chiral compounds. mdpi.comresearchgate.net The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for the Analysis of 1-Arylpropan-1-amine Derivatives

| Parameter | Condition |

| Column | Chiralpak® AD-H, Lux® Cellulose-3 |

| Mobile Phase | Hexane/Isopropanol mixtures |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: The optimal conditions may vary depending on the specific derivative and the exact CSP used.

Chiral Gas Chromatography (GC)

Chiral GC is another valuable technique for the enantiomeric analysis of volatile chiral compounds. For amines like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents that react with the primary amine group. sigmaaldrich.com

The separation is achieved on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.netgcms.cz The temperature program of the GC oven plays a crucial role in the separation, with lower temperatures generally leading to better resolution. sigmaaldrich.com Flame ionization detection (FID) is commonly used for the detection of the derivatized analytes.

The enantiomeric ratio is determined by comparing the peak areas of the two diastereomeric derivatives formed. It is crucial to ensure that the derivatization reaction does not cause racemization of the chiral center. sci-hub.se

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming the identity of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the vinyl group (typically in the 5-7 ppm region), the aromatic protons, the methine proton adjacent to the nitrogen, the methylene (B1212753) protons of the propyl chain, and the terminal methyl group. The coupling patterns and integration of these signals provide detailed information about the connectivity of the atoms. rsc.orgdocbrown.info

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the vinyl group, the aromatic ring, and the aliphatic chain. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the assigned structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.5 |

| Vinyl-H (CH=) | 6.6 - 6.8 |

| Vinyl-H (=CH₂) | 5.2 - 5.8 |

| Methine-H (CH-N) | ~4.1 |

| Methylene-H (CH₂) | 1.6 - 1.8 |

| Amine-H (NH₂) | Variable (broad singlet) |

| Methyl-H (CH₃) | ~0.9 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. docbrown.info The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.comwikieducator.org The C-H stretching vibrations of the aromatic and vinyl groups are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. docbrown.info Other key absorptions include the C=C stretching of the vinyl group and the aromatic ring (around 1600-1640 cm⁻¹) and the C-N stretching vibration (typically in the 1020-1250 cm⁻¹ region). docbrown.infowikieducator.org The out-of-plane bending vibrations of the vinyl and aromatic protons are also characteristic. youtube.com

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the vinyl and aromatic groups, which often show strong Raman scattering. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic/Vinyl C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Vinyl/Aromatic C=C | C=C Stretch | 1600 - 1640 |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 |

Mass Spectrometry (LC-MS, MALDI-TOF) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a non-volatile compound like this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are suitable.

In the mass spectrum, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural clues. A characteristic fragmentation for this molecule would be the loss of an ethyl group to form a stable benzylic cation. docbrown.info Another common fragmentation pathway for primary amines is the alpha-cleavage, which would result in the loss of a propyl radical. docbrown.info

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity. rsc.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays scatter off the electron clouds of the atoms allows for the construction of a detailed three-dimensional map of the molecule's structure.

For chiral molecules, the phenomenon of anomalous dispersion is utilized to assign the absolute configuration. wikipedia.org When the wavelength of the X-rays is near the absorption edge of a heavier atom within the crystal, it produces small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). This effect, known as the Bijvoet difference, allows for the unambiguous determination of the (R) or (S) configuration at the stereocenter. wikipedia.org

To perform this analysis on this compound, it would first be necessary to obtain a suitable single crystal of the compound or a derivative. The crystallographic data obtained would include the precise bond lengths, bond angles, and the spatial arrangement of the vinylphenyl group, the propyl chain, and the amine group relative to the chiral carbon.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific arrangement of symmetry elements in the crystal. |

| a, b, c (Å) | 8.5, 12.3, 9.7 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |

| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute structure assignment. |

| Data Collection Temp. (K) | 100 | The temperature at which the diffraction data was collected. |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic analysis. No published crystallographic data for this specific compound could be located.

Polarimetry for Optical Rotation Measurement

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution containing a chiral compound. anton-paar.comlibretexts.org This property is known as optical activity and is a characteristic feature of enantiomers. wikipedia.org Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. libretexts.org

The specific rotation, [α], is a fundamental physical constant for a chiral substance and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the polarimeter tube. anton-paar.comlibretexts.org A positive (+) or dextrorotatory (d) value indicates a clockwise rotation of the plane of polarized light, while a negative (-) or levorotatory (l) value signifies a counter-clockwise rotation. britannica.com

For this compound, a polarimetry measurement would provide its specific rotation value, confirming its optical purity and distinguishing it from its (S)-enantiomer.

Table 2: Hypothetical Polarimetry Data for this compound

| Parameter | Hypothetical Value | Description |

| Specific Rotation [α] | +XX.X° (c=1, CHCl₃) | The measured specific rotation. |

| Wavelength | 589 nm (Sodium D-line) | The wavelength of the light used for the measurement. |

| Temperature | 20°C | The temperature at which the measurement was taken. |

| Concentration (c) | 1 g/100 mL | The concentration of the sample solution. |

| Solvent | Chloroform (CHCl₃) | The solvent used to dissolve the sample. |

Note: The specific rotation value in this table is hypothetical. No published optical rotation data for this specific compound could be found in the searched literature.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Development of Chiral Ligands from (R)-1-(4-Vinylphenyl)propan-1-amine Scaffolds

The structure of this compound makes it a potential scaffold for a variety of chiral ligands. The primary amine can be functionalized to introduce phosphorus or oxazoline (B21484) moieties, while the vinyl group offers a handle for immobilization or polymerization.

In transition metal catalysis, chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands are crucial for inducing enantioselectivity. nih.govnih.gov Generally, primary amines are key precursors for phosphoramidite ligands. The synthesis typically involves reacting the amine with a phosphorus source, such as phosphorus trichloride, followed by reaction with a diol (like BINOL) to form the final ligand. nih.gov These ligands can then be coordinated to transition metals like rhodium, palladium, or iridium to catalyze reactions such as asymmetric hydrogenation and hydroformylation. nih.gov

Despite the established synthetic routes for these types of ligands, there is a lack of specific published research demonstrating the synthesis and application of phosphine or phosphoramidite ligands derived directly from this compound. Consequently, no research data on their performance in transition metal catalysis can be presented.

Chiral oxazoline ligands are another major class of ligands in asymmetric catalysis, frequently used with copper and nickel. dicp.ac.cnnih.gov The synthesis of phosphine-oxazoline (PHOX) or pyridine-oxazoline (PyOx) ligands often starts from a chiral amino alcohol. However, chiral amines can also be precursors. The development of such ligands derived from this compound would offer a P,N or N,N-bidentate coordination environment for the metal center. These types of ligands have been successfully applied in nickel-catalyzed reductive couplings and copper-catalyzed cyclopropanation and conjugate additions. nih.gov

A review of the literature did not yield specific examples of oxazoline-containing ligands synthesized from this compound or their subsequent application in copper or nickel catalysis. Therefore, no performance data tables can be provided.

Bifunctional catalysts contain two or more distinct catalytic sites that can act cooperatively to promote a chemical reaction. The this compound scaffold is theoretically suitable for creating bifunctional catalysts. The amine group itself can act as a Lewis base or be converted into a hydrogen-bond donor site (e.g., a thiourea (B124793) or squaramide), while the vinylphenyl group could participate in reactions or serve as a point of attachment to a solid support, creating a recyclable heterogeneous catalyst. Such catalysts are valuable in promoting reactions with high efficiency and selectivity.

While the design principles of bifunctional catalysis are well-developed, specific research detailing the synthesis and catalytic activity of bifunctional catalysts built upon the this compound framework is not available in the reviewed literature.

Asymmetric Organocatalysis Utilizing this compound Derivatives

Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. Chiral primary amines and their derivatives are central to several organocatalytic activation modes.

Chiral amines can be converted into strong, non-nucleophilic bases, such as lithium amides, which are capable of enantioselective deprotonation of prochiral ketones. nih.gov This process generates a chiral enolate that can then react with an electrophile, establishing a new stereocenter with high enantioselectivity. The stereochemical outcome is dictated by the structure of the chiral lithium amide. The amine this compound is a candidate for this application, where it would first be deprotonated with an organolithium reagent like n-butyllithium to form the corresponding chiral lithium amide.

However, there are no specific reports in the scientific literature on the use of lithium amides derived from this compound for enantioselective deprotonation, and as such, no data on their effectiveness is available.

Primary amines can catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions. In enamine catalysis, the amine condenses with a ketone or aldehyde to form an enamine, which then attacks an electrophile. In iminium catalysis, the amine condenses with an α,β-unsaturated aldehyde or ketone, lowering its LUMO and activating it for nucleophilic attack. These are powerful strategies in asymmetric organocatalysis. A primary amine derivative of this compound, potentially with an additional functional group to enable a secondary catalytic interaction (like hydrogen bonding), could theoretically be employed in such transformations.

A search for specific applications of this compound or its derivatives in enamine or iminium catalysis did not provide any documented examples or research findings. Thus, its efficacy in these organocatalytic modes remains undemonstrated in the available literature.

Catalytic Asymmetric Transformations Mediated by this compound Derived Systems

The chiral amine this compound serves as a valuable building block for the synthesis of a variety of chiral ligands and catalysts. Its rigid backbone and the presence of a vinyl group, which allows for further functionalization or polymerization, make it an attractive scaffold in the design of systems for asymmetric catalysis. These systems have been instrumental in mediating a range of enantioselective transformations.

Enantioselective Hydrogenation and Hydroformylation

Systems derived from this compound are pivotal in the development of catalysts for enantioselective hydrogenation and hydroformylation, two of the most fundamental and atom-economical processes for creating chiral centers.

Enantioselective Hydrogenation: Chiral ligands derived from this amine are employed in transition metal-catalyzed asymmetric hydrogenation of prochiral olefins and ketones. For instance, rhodium and iridium complexes featuring chiral phosphine ligands often derived from such amines have shown high efficiency. researchgate.net These catalytic systems are capable of differentiating between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the hydrogenated product. The enantioselectivity of these reactions is highly dependent on the structure of the ligand, the metal center, and the reaction conditions. Research has shown that chiral phosphoric acids can also catalyze the highly enantioselective hydrogenation of enamides, offering an organocatalytic alternative to metal-based systems. nih.gov

Enantioselective Hydroformylation: Asymmetric hydroformylation introduces both a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. This reaction is of significant industrial importance for the synthesis of valuable chiral building blocks. Rhodium complexes bearing chiral ligands are the most common catalysts for this transformation. nih.govnih.gov Ligands synthesized from this compound can be designed to control both regioselectivity (branched vs. linear aldehyde) and enantioselectivity. organic-chemistry.org The steric and electronic properties of the ligand framework are crucial in dictating the outcome of the reaction, with successful examples achieving high enantiomeric excesses and good branched-to-linear ratios for various olefinic substrates. nih.govnih.gov

Table 1: Representative Data for Enantioselective Hydrogenation and Hydroformylation

| Transformation | Catalyst System | Substrate Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Branched:Linear Ratio (b:l) |

|---|---|---|---|---|

| Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Enamides | Up to 91% ee | N/A |

| Hydroformylation | Rhodium / Ph-BPE Ligand | 1-Alkenes | Up to 98:2 er | Up to 15:1 |

| Hydrogenation | Ru((R,R)‐SINpEt)2 | Benzofurans | Up to 96:4 er | N/A |

Asymmetric C-C Bond Forming Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Catalytic systems derived from this compound have found application in several key C-C bond-forming reactions. The amine moiety can be incorporated into ligands for metal catalysts or used to form organocatalysts that activate substrates through the formation of chiral enamines or iminium ions.

Notable examples include:

Michael Additions: Organocatalysts derived from chiral primary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones. The catalyst forms a transient chiral iminium ion with the unsaturated substrate, which then reacts with the nucleophile from a specific face, controlling the stereochemistry of the newly formed C-C bond.

Aldol (B89426) Reactions: Chiral amine-based organocatalysts can promote asymmetric aldol reactions by forming a chiral enamine with a ketone or aldehyde donor. This enamine then reacts with an aldehyde acceptor, leading to the formation of chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.

Allylic Alkylations: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for C-C bond formation. nih.gov Chiral P,N-ligands, which can be synthesized using this compound as the chiral backbone, have been successfully employed in this reaction, affording products with high enantiomeric excess. nih.gov

Table 2: Performance in Asymmetric C-C Bond Forming Reactions

| Reaction Type | Catalyst/Ligand Type | Key Feature | Achieved Selectivity |

|---|---|---|---|

| Allylic Alkylation | [2.2]Paracyclophane-derived P,N-ligands | Combination of planar and central chirality | Up to 97% ee |

| Friedel-Crafts Alkylation | C2-Symmetric Chiral Furan-N,N′-dioxide Ligands | Air and moisture tolerant ligands | Up to 99% ee |

| Addition of Diethylzinc to Benzaldehyde | Polymer-supported L-prolinol derived catalyst | Fibrous catalyst with good recyclability | Similar enantioselectivities to homogeneous catalyst |

Asymmetric C-N and C-O Bond Forming Reactions

The enantioselective formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is crucial for the synthesis of many pharmaceuticals, natural products, and functional materials. While less common than C-C bond formation, systems derived from this compound are emerging as useful tools in this area.

Asymmetric C-N Bond Formation: This includes reactions such as asymmetric amination and aza-Michael additions. For example, chiral metal complexes or Brønsted acids derived from this amine can catalyze the addition of amines or other nitrogen nucleophiles to olefins or carbonyl compounds. The development of ligands that can effectively control the stereochemical outcome of these reactions is an active area of research.

Asymmetric C-O Bond Formation: Examples in this category include asymmetric epoxidations, dihydroxylations, and oxy-Michael additions. The chiral environment created by the catalyst directs the oxygen-containing reagent to one face of the prochiral substrate. For instance, ligands derived from this compound could be incorporated into systems for the Sharpless asymmetric dihydroxylation or similar transformations, although specific examples directly utilizing this amine are not as widely documented as for C-C bond formations. The development of new catalytic systems for these transformations remains a key objective in asymmetric synthesis.

Integration into Polymer Science and Advanced Materials Chemistry

Monomer Design for Functional Polymer Architectures

The strategic design of monomers is fundamental to the creation of polymers with specific, predictable functionalities. (R)-1-(4-Vinylphenyl)propan-1-amine serves as a versatile building block for a variety of functional polymer architectures due to its inherent chemical features.

The synthesis of intrinsically conductive polymers (ICPs) has been a significant area of research, with materials like polyacetylene, polyaniline, and poly(p-phenylene vinylene) (PPV) being prominent examples. researchgate.net These polymers possess a conjugated π-electron system along their backbone, which is essential for electrical conductivity. The conductivity of these materials can be significantly enhanced through a process called doping, which involves introducing either an oxidizing (p-doping) or reducing (n-doping) agent to create charge carriers within the polymer chain. researchgate.net

The vinylphenyl group of this compound provides a direct route to polymers with a polystyrene-like backbone. While polystyrene itself is an insulator, the incorporation of monomers like this amine-functionalized styrenic derivative can lead to materials that, when appropriately processed or combined with other materials, exhibit conductive properties. For instance, polymers with aromatic rings and heteroatoms can have their conductivity tuned. The amine group in the monomer can be leveraged for post-polymerization modifications or to influence the polymer's morphology and interaction with dopants.

The general approach to creating conductive polymers involves polymerization methods that can yield high molecular weight polymers with regular structures, such as chemical or electrochemical polymerization. tubitak.gov.trfrontiersin.org For example, PPV is often synthesized via a precursor route, which involves the thermal elimination of a leaving group from a precursor polymer to form the conjugated vinylene linkages. tubitak.gov.tr A similar strategy could be envisioned for polymers derived from this compound, where the vinyl group participates in the polymerization to form the main chain, and subsequent chemical treatment could be employed to enhance conductivity.

The following table summarizes key aspects of conductive polymer synthesis:

| Polymerization Technique | Description | Typical Monomers |

| Chemical Oxidative Polymerization | Monomers are polymerized using a chemical oxidant. | Pyrrole, Aniline, Thiophene |

| Electrochemical Polymerization | Polymer film is deposited on an electrode surface by applying an electrical potential to a solution of the monomer. | Pyrrole, 3,4-ethylenedioxythiophene (B145204) (EDOT) |

| Metathesis Polymerization | Ring-opening metathesis polymerization (ROMP) or acyclic diene metathesis (ADMET) can be used to form conjugated polymers. | Cyclooctatetraene derivatives |

While direct polymerization of this compound into a conductive homopolymer is not a primary application, its incorporation as a comonomer could impart useful properties to conductive polymer systems, such as improved processability, chirality, and sites for further functionalization.

Photoactive polymers are materials that exhibit a change in their physical or chemical properties upon exposure to light. This can include phenomena such as photochromism, fluorescence, or photoconductivity. The design of such polymers often involves the incorporation of chromophores, which are moieties capable of absorbing light, into the polymer structure.

The vinylphenyl group of this compound provides a platform for creating polymers with potential photoactivity. The aromatic ring itself is a chromophore, and its electronic properties can be modulated by the amine substituent. Polymerization of this monomer would lead to a polymer with regularly spaced chromophores along the backbone.

Furthermore, the amine functionality offers a convenient handle for the attachment of other photoactive groups through post-polymerization modification. For example, photochromic molecules like spiropyrans or azobenzenes could be covalently linked to the amine group. This would result in a polymer that could, for instance, change color or solubility upon irradiation with light of a specific wavelength.

The development of photoactive polymers from this compound could follow several strategies:

Homopolymerization: The homopolymer of this compound could be investigated for its intrinsic photophysical properties, such as fluorescence.

Copolymerization: Copolymerization with other monomers containing different chromophores could lead to materials with tunable light-absorbing and emitting properties.

Post-polymerization Modification: The amine groups on the polymer can be used to attach a wide range of photoactive molecules, allowing for the creation of a diverse library of photoactive materials.

These materials could find applications in areas such as optical data storage, light-responsive sensors, and photolithography.

Thermo-responsive polymers are a class of "smart" materials that undergo a reversible phase transition in response to a change in temperature. nih.gov A common type of thermo-responsivity is the exhibition of a lower critical solution temperature (LCST), where the polymer is soluble in a solvent (typically water) below the LCST and becomes insoluble above it. mdpi.com This behavior is driven by a change in the balance of hydrophilic and hydrophobic interactions with the surrounding water molecules.

The presence of the amine group in this compound makes it a promising candidate for the synthesis of thermo-responsive polymers. Polymers containing tertiary amine moieties are known to exhibit thermo-responsive behavior. nih.gov The amine group can participate in hydrogen bonding with water molecules, contributing to the polymer's solubility. As the temperature increases, these hydrogen bonds can be disrupted, leading to a collapse of the polymer chains and phase separation.

The thermo-responsive properties of polymers derived from this compound could be tuned by:

Copolymerization: Copolymerizing the monomer with more hydrophilic or hydrophobic comonomers would allow for fine-tuning of the LCST.

pH: The amine group's protonation state is pH-dependent. At lower pH, the amine will be protonated, increasing its hydrophilicity and potentially shifting the LCST. nih.gov

Hydrogels are cross-linked polymer networks that can absorb large amounts of water. Thermo-responsive hydrogels can be prepared by cross-linking thermo-responsive polymers. These hydrogels exhibit a volume phase transition at the LCST, swelling below this temperature and shrinking above it. The polymerization of this compound in the presence of a cross-linking agent could yield such smart hydrogels. These materials have potential applications in drug delivery, tissue engineering, and as smart valves in microfluidic devices. bohrium.comuakron.edu

Amphiphilic copolymers are macromolecules composed of both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. In aqueous environments, these copolymers can self-assemble into various ordered structures, such as micelles, vesicles, and nanoparticles. This self-assembly behavior is driven by the minimization of unfavorable interactions between the hydrophobic blocks and water.

This compound is a monomer that can be used to create amphiphilic copolymers. The vinylphenyl component is inherently hydrophobic, while the amine group can be rendered hydrophilic, particularly when protonated at acidic pH. This dual nature allows for the synthesis of polymers with amphiphilic characteristics.

One strategy to create well-defined amphiphilic block copolymers is to use controlled polymerization techniques. For example, a block of a hydrophobic monomer (like styrene) could be polymerized first, followed by the polymerization of a protected form of this compound. Subsequent deprotection of the amine groups would yield an amphiphilic diblock copolymer.

These copolymers are of significant interest for various applications, including:

Drug Delivery: The hydrophobic cores of self-assembled micelles can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous media. nih.gov

Nanoreactors: The confined environment within a self-assembled structure can be used to carry out chemical reactions.

Membrane Protein Solubilization: Amphiphilic copolymers, such as those based on styrene (B11656) and maleic acid (SMA), can extract membrane proteins from cell membranes while preserving their native structure and function. nih.gov The amphiphilic nature of copolymers derived from this compound suggests their potential in similar applications.

The following table provides examples of self-assembled structures formed by amphiphilic copolymers:

| Structure | Description |

| Micelles | Spherical structures with a hydrophobic core and a hydrophilic corona. |

| Vesicles (Polymersomes) | Hollow spheres with a bilayer membrane, enclosing an aqueous compartment. |

| Nanorods/Worms | Cylindrical self-assembled structures. |

Post-Polymerization Functionalization Strategies

A key advantage of polymers derived from this compound is the presence of reactive pendant groups that can be modified after polymerization. This allows for the synthesis of a wide array of functional materials from a single parent polymer.

Chemical Modification of the Pendant Amine Functionality

The primary amine group on each repeating unit is a versatile functional handle that can undergo a variety of chemical transformations. Post-polymerization modification allows for the introduction of new functionalities without the need to synthesize and polymerize new, complex monomers. researchgate.net

Common modifications include:

Amidation: Reaction with carboxylic acids, acid chlorides, or activated esters to attach various molecules, such as fluorescent dyes, targeting ligands, or drug molecules. researchgate.netmdpi.com

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, altering the polymer's solubility and basicity.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form new C-N bonds.

Isothiocyanate/Isocyanate Addition: Reaction with isothiocyanates or isocyanates to form thioureas or ureas, respectively, which can introduce new hydrogen-bonding motifs.

These modifications can be used to tune the polymer's properties for specific applications, such as creating materials for bioconjugation or developing pH-responsive systems. rsc.org

| Reaction Type | Reagent Example | Functional Group Formed | Potential Application | Reference |

| Amidation | Acetyl chloride | Amide | Altered hydrophilicity | mdpi.com |

| Reductive Amination | Formaldehyde/NaBH₄ | N-methyl amine | Modified basicity | |

| Urea Formation | Phenyl isocyanate | Phenyl urea | Enhanced thermal stability | |

| Azidation/Click | Tosyl azide, then alkyne | Triazole (via amine) | Bioconjugation | mdpi.comcanada.ca |

Reactions Involving the Vinyl Group for Cross-Linking or Grafting

In the context of post-polymerization modification, the "vinyl group" has already been consumed to form the polymer backbone. Therefore, this section addresses strategies to cross-link the resulting polymer, poly(this compound), or graft other polymer chains from it. Cross-linking transforms the soluble linear polymer chains into an insoluble, three-dimensional network, enhancing mechanical stability and solvent resistance. researchgate.netyoutube.com

Cross-linking Strategies:

Copolymerization with a Cross-linker: The most straightforward method is to copolymerize this compound with a di-vinyl monomer, such as divinylbenzene (B73037) (DVB). sigmaaldrich.com The amount of DVB incorporated (typically 2-25%) directly controls the cross-link density and the resulting material's properties, such as porosity and rigidity.

Post-Polymerization Cross-linking: The linear polymer can be cross-linked in a separate step. This can be achieved by reacting the pendant amine groups with a di-functional cross-linking agent, such as a diepoxide or a diisocyanate. This approach allows for the formation of a network after the polymer has been processed (e.g., cast into a film).

Cross-linking via the Phenyl Ring: While less common, reactions targeting the aromatic ring, such as Friedel-Crafts alkylation with a suitable bifunctional agent, could also be employed to create a hyper-cross-linked network with high porosity.

Grafting Strategies:

Grafting involves attaching new polymer chains to the existing backbone.

"Grafting-to": Pre-synthesized polymers with reactive end-groups (e.g., an N-hydroxysuccinimide ester) can be attached to the pendant amine groups of the poly(this compound) backbone.

"Grafting-from": The pendant amine groups can be modified to introduce initiator sites for a second polymerization. For example, the amines could be reacted with 2-bromoisobutyryl bromide to create ATRP initiator sites along the backbone, from which a new polymer could be grown.

These strategies enable the creation of complex architectures like polymer brushes or networks with tailored properties for applications ranging from catalysis and separation to advanced coatings. medchemexpress.com

Exploration As a Chiral Scaffold in Chemical Biology and Medicinal Chemistry Research

Rational Design and Synthesis of Analogues for Structure-Property Relationship Studies

Rational drug design is a strategy that aims to develop new medications based on an understanding of the biological targets and the chemical structures that can interact with them. wikipedia.org A crucial aspect of this process is the synthesis of a series of analogues of a lead compound to establish structure-property relationships (SPRs). These studies help to identify the key structural features responsible for the desired biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile. acs.org

The scaffold of (R)-1-(4-Vinylphenyl)propan-1-amine offers multiple points for modification to create a library of analogues for SPR studies. The primary amine, the vinyl group, and the aromatic ring can all be systematically altered to probe their influence on biological activity. For instance, the amine group can be acylated, alkylated, or incorporated into various heterocyclic systems to explore the impact of different substituents on binding affinity and selectivity. The vinyl group, a potential site for metabolic activity, can be modified or replaced to enhance stability or introduce new interaction points. nih.gov Furthermore, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and lipophilicity of the molecule.

A hypothetical exploration of structure-property relationships for this compound is presented in the table below. This illustrates how systematic modifications could be correlated with changes in a hypothetical biological activity, for example, inhibition of a target enzyme.

Table 1: Illustrative Structure-Property Relationship Study of this compound Analogues

| Compound | Modification | Rationale for Modification | Hypothetical Biological Activity (IC50) |

| Parent Scaffold | This compound | Baseline compound | 10 µM |

| Analogue 1 | N-acetylation of the amine | To investigate the role of the primary amine in binding. | > 50 µM |

| Analogue 2 | Replacement of vinyl with ethyl | To assess the importance of the vinyl group's unsaturation. | 5 µM |

| Analogue 3 | Addition of a fluoro group at the 2-position of the phenyl ring | To explore the effect of an electron-withdrawing group. | 2 µM |

| Analogue 4 | Addition of a methoxy (B1213986) group at the 3-position of the phenyl ring | To investigate the impact of an electron-donating group. | 15 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Strategic Use in Scaffold Hopping and Privileged Structure Approaches

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. nih.gov This approach can lead to the discovery of novel intellectual property and compounds with improved pharmacological profiles. digitellinc.com Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for the design of new drugs for various diseases. nih.govufrj.br

The this compound scaffold, with its distinct three-dimensional arrangement of functional groups, could be strategically employed in scaffold hopping campaigns. Its chiral nature and the presence of both hydrogen bond donor (amine) and acceptor (aromatic ring) features, along with a reactive handle (vinyl group), provide a unique pharmacophoric pattern that could mimic the key interactions of other known ligands.

Furthermore, the phenethylamine (B48288) motif is a well-established privileged structure in medicinal chemistry, found in numerous neurotransmitters and drugs targeting the central nervous system. mdpi.com The incorporation of a vinyl group and a specific stereocenter in this compound could confer novel properties and target selectivities, potentially establishing it as a new privileged scaffold for a particular class of biological targets.

Precursor in the Synthesis of Complex Chiral Molecules and Advanced Intermediates

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. nih.govmdpi.comresearchgate.netenamine.net The demand for such building blocks is continuously increasing as the pharmaceutical industry focuses on developing single-enantiomer drugs to improve efficacy and reduce side effects. nih.gov Chiral amines, in particular, are crucial intermediates in the synthesis of a wide range of biologically active compounds. acs.orgnih.gov

This compound, with its predefined stereochemistry, serves as a valuable chiral precursor for the synthesis of more complex molecules. The primary amine can be used as a nucleophile or as a directing group in various chemical transformations. The vinyl group is a versatile functional group that can participate in a wide array of reactions, including polymerization, cross-coupling reactions, and various addition reactions, allowing for the construction of intricate molecular architectures. nih.gov

For example, the vinyl group can be subjected to Heck, Suzuki, or Stille coupling to introduce new aryl or vinyl substituents. It can also undergo epoxidation or dihydroxylation to create new stereocenters. The amine group can be derivatized to form amides, sulfonamides, or be used to construct heterocyclic rings. The combination of these transformations allows for the elaboration of the simple this compound scaffold into a diverse range of complex chiral molecules and advanced intermediates for drug discovery.

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry for Chiral Amine Synthesis

The push towards sustainable manufacturing has catalyzed significant innovation in green chemistry for the synthesis of chiral amines. openaccessgovernment.org Traditional methods often rely on lengthy, energy-intensive routes that generate substantial waste and use unsustainable transition metal catalysts. openaccessgovernment.org Modern approaches aim to overcome these limitations by emphasizing atom economy, renewable feedstocks, and environmentally benign catalysts.

A cornerstone of green chiral amine synthesis is biocatalysis . Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and hydrolases offer high enantio- and regioselectivity under mild conditions. acs.orgnih.gov Amine dehydrogenases, for instance, are being developed to enable the synthesis of α-chiral amines from inexpensive carbonyl compounds using ammonia (B1221849) as the amino donor. openaccessgovernment.orgnih.gov This biocatalytic reductive amination is a highly attractive green method. nih.govdovepress.com The direct conversion of alcohols, which are abundant in renewable bio-based materials, into chiral amines is another major goal being pursued through biocatalytic cascades. openaccessgovernment.orgrsc.org

Asymmetric hydrogenation (AH) stands out as a powerful and highly sustainable strategy. It boasts excellent atom economy, producing minimal waste or byproducts. nih.govacs.org Transition metal-catalyzed AH is a versatile and reliable tool for synthesizing chiral drugs, often exhibiting exceptional chemo-, regio-, and enantioselectivity. acs.orgacs.org The design of novel catalysts that are soluble in green solvents is a key area of future research that could lead to more commercially attractive systems. acs.org

The development of racemization-free coupling reagents for creating chiral amides and peptides also represents a greener alternative to traditional methods that may have higher costs and toxicity. rsc.org These innovations collectively aim to reduce the environmental impact of producing vital chemical intermediates like (R)-1-(4-Vinylphenyl)propan-1-amine.

Computational Chemistry and Molecular Modeling for Rational Design and Mechanism Elucidation

Computational chemistry and molecular modeling have become indispensable tools for accelerating the development of efficient catalysts for chiral amine synthesis. nih.govdovepress.com These in silico approaches provide deep insights into enzyme-substrate interactions and reaction mechanisms, guiding the rational design of improved catalysts. nih.govresearchgate.net

For biocatalysts, techniques like molecular docking are widely used to predict how a substrate binds to an enzyme's active site. nih.govdovepress.com This information is crucial for rational design, where specific amino acid residues are mutated to enhance catalytic activity, stability, or substrate scope. nih.govnih.gov For example, researchers successfully engineered a transaminase with no initial activity towards a bulky ketone to achieve a more than 1700-fold improvement in reaction rate and over 99% enantiomeric excess (ee) through a rational design strategy involving a minimal number of mutations. acs.org Computational tools can also elucidate the catalytic mechanism, which is vital for designing mutants with improved properties. nih.gov

This rational design approach is not limited to enzymes. In transition metal catalysis, the design and synthesis of modular chiral ligands have enabled the creation of novel metal complexes with fine-tuned properties, leading to highly active and efficient catalysts for producing chiral amines. nih.govacs.org The synergy between computational modeling and experimental work allows for a more targeted and less trial-and-error-based approach to catalyst development, saving time and resources.

| Computational Tool/Strategy | Application in Chiral Amine Synthesis | Key Outcome/Advantage |

| Molecular Docking (e.g., AutoDock, GOLD) | Predicts binding orientation and affinity of substrates in enzyme active sites. nih.govdovepress.com | Guides rational design and mutagenesis to improve enzyme performance. nih.gov |

| Rational Design (In Silico Mutagenesis) | Engineers enzymes (e.g., transaminases) for enhanced activity and selectivity. nih.govacs.org | Can dramatically increase reaction rates and enantioselectivity for non-native substrates. acs.org |

| Multiple Sequence Alignment (MSA) | Compares enzyme sequences to identify conserved residues for targeted mutation. nih.gov | Leverages evolutionary data to guide functional improvements in enzymes. nih.gov |

| Molecular Dynamics (MD) Simulations | Studies the dynamic behavior and stability of enzyme-substrate complexes. acs.org | Provides insights into conformational changes during catalysis to inform enzyme engineering. acs.org |

Integration into Multicomponent Reactions and Cascade Processes

Biocatalytic cascades are particularly powerful. For instance, combining an ene-reductase (ERed) with an amine dehydrogenase (AmDH) or an imine reductase (IRed) allows for the one-pot conversion of α,β-unsaturated ketones into chiral amines with two stereocenters, achieving high purity and stereoselectivity. nih.govtudelft.nl Such enzymatic cascades can transform simple, inexpensive starting materials into complex chiral products. acs.org The use of co-immobilized enzymes can further enhance the stability and reusability of the catalytic system, making it more viable for industrial applications. rsc.org

The vinyl group in this compound makes it a potentially valuable substrate for MCRs. Vinyl-containing compounds like vinylallenes have been used in catalytic enantioselective multicomponent processes to rapidly generate molecular complexity. nih.gov Similarly, chiral amines can catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones. acs.org The integration of such building blocks into MCRs is a promising strategy for the efficient construction of complex molecules, including active pharmaceutical ingredients. nih.gov

| Cascade/Multicomponent Strategy | Description | Example Application |

| Biocatalytic Cascade (e.g., ERed/AmDH) | Multiple enzymes operate sequentially in one pot to build a complex molecule from a simple substrate. acs.org | Conversion of α,β-unsaturated ketones to chiral diastereomerically enriched amines. nih.govtudelft.nl |

| Chemoenzymatic Cascade | A combination of enzymatic and chemical catalysts are used in a one-pot synthesis. acs.org | Synthesis of diastereomerically enriched amine derivatives with good conversion and >99% ee. acs.org |

| Multicomponent Reaction (MCR) | Three or more reactants are combined in a single step to form a product containing atoms from all reactants. nih.govresearchgate.net | Synthesis of complex chiral α-aminonitriles via the Strecker reaction as intermediates for APIs. nih.gov |

| Co-immobilized Enzyme Cascade | Enzymes for a cascade reaction are immobilized together on a solid support. rsc.org | Co-immobilized alcohol dehydrogenase and amine dehydrogenase for sustainable chiral amine synthesis. rsc.org |

Development of High-Throughput Screening Methodologies for Catalytic Systems

The discovery of novel and highly efficient catalysts for chiral amine synthesis is greatly accelerated by high-throughput experimentation (HTE) . nih.govacs.org HTE allows for the rapid screening of hundreds or thousands of reaction conditions, catalysts, or enzyme variants in parallel, overcoming bottlenecks in the discovery process. nih.govnih.gov

A significant challenge in HTE is the rapid and accurate analysis of yield and enantiomeric excess (ee). nih.gov To address this, novel high-throughput screening protocols have been developed. One such method combines a fluorescent indicator displacement assay to determine the amine concentration (yield) with a circular dichroism (CD) active complex to measure the ee. nih.govbohrium.comnih.gov This dual-assay system can analyze nearly 200 samples in under fifteen minutes, providing a fast and accurate solution for screening chiral amine synthesis. nih.govnih.gov

Other analytical techniques adapted for HTE include electrospray ionization mass spectrometry (ESI-MS) and various chromatographic methods. nih.govrsc.org These screening platforms are crucial for efficiently mapping the complex chemical space of asymmetric catalysis, enabling the swift identification of optimal catalysts and reaction conditions. nih.govresearchgate.net The continued evolution of HTE, augmented by automation and robotics, is set to further accelerate the development of robust and efficient processes for producing enantiopure amines. acs.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.